1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-
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Overview
Description
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications. The sulfonamide group in this compound adds to its pharmacological significance, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves the introduction of the sulfonamide group to the indole nucleus. One common method is the reaction of indole derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 1H-indole-5-amine with N,N,1,3-tetramethylsulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonamide formation. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole nucleus can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indole-3-sulfonamide: Another indole derivative with a sulfonamide group at the 3-position.
1H-Indole-5-carboxamide: A compound with a carboxamide group at the 5-position of the indole ring.
1H-Indole-2-sulfonamide: An indole derivative with a sulfonamide group at the 2-position.
Uniqueness: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is unique due to the specific positioning of the sulfonamide group and the presence of multiple methyl groups. This structural configuration can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
120729-98-8 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N,N,1,3-tetramethylindole-5-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |
InChI Key |
QBZHGDVNLAQFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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